molecular formula C13H16N4 B1491300 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 2097945-22-5

1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1491300
CAS No.: 2097945-22-5
M. Wt: 228.29 g/mol
InChI Key: ZXUMUIBBYWWKJB-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a complex organic compound characterized by its fused heterocyclic structure

Mechanism of Action

Target of Action

The primary targets of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine are currently unknown. This compound is a derivative of pyridine, which is known to serve as a pharmacophore for many molecules with significant biological and therapeutic value

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

As a derivative of pyridine, it may influence a variety of biochemical pathways, given that pyridine derivatives are known to have varied medicinal applications

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given that it is a derivative of pyridine, it may have significant biological and therapeutic effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of pyridin-2-ylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazolo[4,3-c]pyridine core.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has found applications in several scientific research areas:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is compared with other similar compounds such as:

  • Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure but differ in their substitution patterns and biological activities.

  • Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion pattern, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-ethyl-3-pyridin-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-17-12-6-8-14-9-10(12)13(16-17)11-5-3-4-7-15-11/h3-5,7,14H,2,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUMUIBBYWWKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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